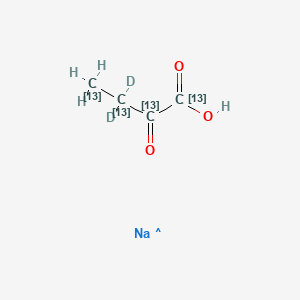
Sodium 2-oxobutanoate-13C4,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-oxobutanoate-13C4,d2 is a stable isotope-labeled compound, specifically a deuterium and carbon-13 labeled version of sodium 2-oxobutanoate. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experimental setups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-oxobutanoate-13C4,d2 involves the incorporation of stable isotopes of carbon and deuterium into the sodium 2-oxobutanoate molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen and carbon atoms with their isotopic counterparts. The exact synthetic route can vary, but it generally involves the use of isotopically labeled precursors and controlled reaction conditions to ensure the correct incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. This involves the use of specialized equipment and techniques to handle the isotopically labeled materials and ensure high purity and yield of the final product. The production process must also adhere to strict safety and quality control standards to ensure the consistency and reliability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-oxobutanoate-13C4,d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound might produce a carboxylic acid, while reduction could yield an alcohol .
Aplicaciones Científicas De Investigación
Sodium 2-oxobutanoate-13C4,d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within a system.
Biology: Employed in studies of metabolic pathways and enzyme mechanisms, particularly in the context of isotopic labeling.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly those involving isotopic labeling for enhanced analysis and tracking
Mecanismo De Acción
The mechanism of action of sodium 2-oxobutanoate-13C4,d2 involves its incorporation into metabolic pathways where it can be tracked due to its isotopic labels. The deuterium and carbon-13 atoms allow researchers to follow the compound through various biochemical reactions and processes, providing detailed information about the molecular targets and pathways involved. This can help elucidate the roles of specific enzymes and intermediates in metabolic pathways .
Comparación Con Compuestos Similares
Sodium 2-oxobutanoate-13C4,d2 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sodium 2-oxobutanoate: The non-labeled version of the compound.
Sodium 2-oxobutanoate-13C4: Labeled with carbon-13 but not deuterium.
Sodium 2-oxobutanoate-d2: Labeled with deuterium but not carbon-13
These similar compounds can be used in various research applications, but the dual labeling of this compound provides additional advantages in terms of tracking and analysis.
Propiedades
Fórmula molecular |
C4H6NaO3 |
|---|---|
Peso molecular |
131.061 g/mol |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1,2+1D2,3+1,4+1; |
Clave InChI |
XLTHMCKKCRLNGQ-KQJMWJMRSA-N |
SMILES isomérico |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)O.[Na] |
SMILES canónico |
CCC(=O)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



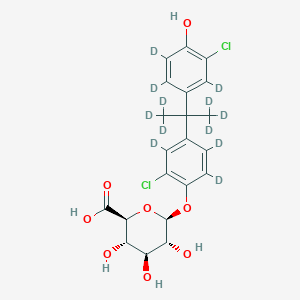
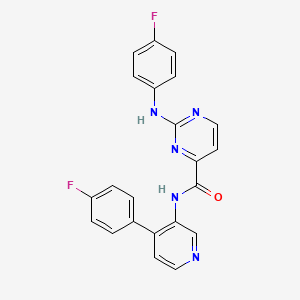
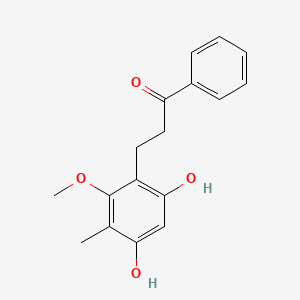

![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
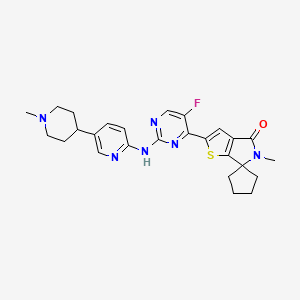
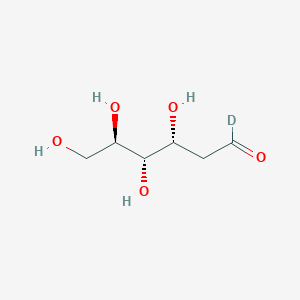

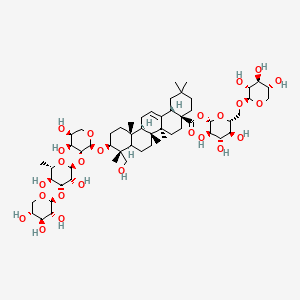
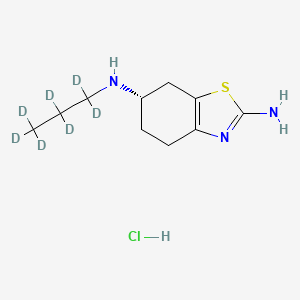

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
